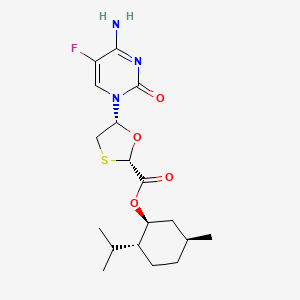

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine and related 1,3,4-oxadiazole derivatives typically involves cyclodehydration or oxidative cyclization reactions. Cyclization of N,N'-diacylhydrazines is a common approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, employing dehydrating agents such as thionyl chloride, polyphosphoric acid, or acetic anhydride. Alternatively, oxidative cyclization of hydrazide-hydrazones, generated from carboxylic acids hydrazides and aldehydes, can be achieved using oxidizing agents like potassium permanganate or bromine in acetic acid. These methods allow for the efficient and scalable synthesis of 1,3,4-oxadiazole derivatives with various functional groups and substitution patterns (A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and oxidative cyclization reactions, 2020).

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has highlighted the potential of 1,2,4-oxadiazole derivatives, which include compounds similar to 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine, in antitumor applications. Maftei et al. (2016) explored novel 1,2,4-oxadiazoles and found compound 17 showing significant anti-cancer activity in vitro with a mean IC50 value of 5.66 μM against a panel of 12 cell lines. This study indicates the potential of these compounds in cancer treatment research (Maftei et al., 2016).

Antimicrobial and Antibacterial Properties

Several studies have demonstrated the antimicrobial and antibacterial efficacy of 1,2,4-oxadiazole derivatives. Fuloria et al. (2009) synthesized new oxadiazoles showing significant activity against strains of S. aureus and P. aeruginosa. The para-substituted oxadiazoles enhanced activity (Fuloria et al., 2009). Sindhu et al. (2013) also reported novel 1,3,4-oxadiazoles with significant in vitro antibacterial and antifungal activity against several microbial strains, indicating their potential as antimicrobial agents (Sindhu et al., 2013).

Anti-protozoal Activity

1,2,4-Oxadiazole derivatives have also been explored for their anti-protozoal properties. Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones and evaluated their in vitro anti-protozoal activity. This highlights the potential use of such compounds in treating protozoal infections (Dürüst et al., 2012).

Cytotoxic Evaluation

Oxadiazole derivatives have been studied for their cytotoxic properties. Adimule et al. (2014) synthesized novel 1,3,4-oxadiazoles containing a thiophene moiety and evaluated their cytotoxicity against various cell lines, providing insights into their potential use in cancer research (Adimule et al., 2014).

Direcciones Futuras

The future directions for “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, these compounds could be utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Propiedades

IUPAC Name |

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQGJGMBRAEEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)